Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate
Description
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is a synthetic carbamate derivative characterized by a 5-chlorothiophen-2-yl moiety linked to a methoxyethyl chain, which is further esterified with a methyl carbamate group. The chlorine atom on the thiophene ring may enhance lipophilicity, influencing bioavailability and target binding, while the methoxyethyl spacer could modulate solubility and metabolic stability.
Properties
IUPAC Name |
methyl N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-13-6(5-11-9(12)14-2)7-3-4-8(10)15-7/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKHCMKJIRYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)C1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Functionalization
The 5-chlorothiophen-2-yl moiety is typically synthesized via electrophilic aromatic substitution. A representative approach involves chlorination of thiophene-2-carboxylic acid derivatives. For instance, 5-chlorothiophene-2-carboxylic acid is prepared by treating thiophene-2-carboxylic acid with chlorine gas in the presence of iron powder as a catalyst at 20–30°C. Subsequent esterification with methanol under acidic conditions yields methyl 5-chlorothiophene-2-carboxylate , a critical intermediate.
Introduction of the Methoxyethyl Side Chain
The methoxyethyl group is introduced through nucleophilic substitution or Mitsunobu reactions. In one protocol, methyl 5-chlorothiophene-2-carboxylate is reacted with 2-methoxyethanol in the presence of a base such as sodium hydride. This step forms methyl 2-(5-chlorothiophen-2-yl)-2-methoxyethyl ether , though yields are moderate (60–70%) due to competing elimination pathways.
Carbamate Formation Strategies
Direct Carbamation via Carbamoyl Chloride
The carbamate group is installed by reacting the alcohol intermediate with methyl carbamoyl chloride. This reaction is conducted in anhydrous dichloromethane with triethylamine as a base to scavenge HCl. Key parameters include:
- Temperature : 0–5°C to minimize side reactions
- Molar ratio : 1:1.2 (alcohol:carbamoyl chloride) for complete conversion
- Reaction time : 4–6 hours
Post-reaction workup involves sequential washes with sodium bicarbonate and brine, followed by solvent removal under reduced pressure. Chromatographic purification on silica gel (ethyl acetate/hexanes, 3:7) affords the target compound in 65–75% yield.
Alternative Pathway: Phosgene-Mediated Synthesis
A safer alternative employs triphosgene as the carbamoylating agent. The alcohol intermediate is treated with triphosgene (0.33 equiv) in tetrahydrofuran, followed by addition of methylamine gas. This method achieves comparable yields (68–72%) while reducing handling risks associated with phosgene.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Carbamation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 9.1 | 75 | 98 |
| THF | 7.5 | 72 | 97 |
| Acetonitrile | 37.5 | 63 | 95 |
Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing the transition state through dipole interactions.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst increases yields to 82–85% by facilitating the departure of the chloride leaving group. Kinetic studies show a first-order dependence on DMAP concentration.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:4) at −20°C produces needle-like crystals suitable for X-ray diffraction. Key characterization data:
Chromatographic Purity Control
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms >99% purity with retention time 8.2 minutes. Mass spectrometry (ESI+) shows m/z 292.05 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃ClNO₄S.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the carbamation step:
Waste Management Protocols
The process generates 3.2 kg of aqueous waste per kilogram of product, primarily containing triethylamine hydrochloride. Neutralization with calcium hydroxide precipitates recyclable triethylamine, achieving 85% recovery efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs in the evidence include:
a) Methyl Carbamate Derivatives
- It exhibits moderate water solubility (18.48 g/100g at 55°C) due to its polar carbamate group, making it suitable for industrial applications .
- Compound 1o (): A complex carbamate with a dichlorophenyl and methylsulfonamido group. Its higher molecular weight (530.36 g/mol) and aromatic substituents likely enhance biological activity (e.g., enzyme inhibition) compared to simpler carbamates .
b) Ethyl Carbamate Derivatives
- Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb, ): A pesticide carbamate with phenoxy groups. The ethoxy chain and aromatic rings increase hydrophobicity, favoring insect growth regulation .
c) Thiophene-Containing Carbamates
Physicochemical and Spectroscopic Properties
- Solubility Trends: The target compound’s 5-chlorothiophene and methoxyethyl groups likely reduce water solubility compared to methyl carbamate but improve it relative to fenoxycarb .
- Spectroscopy : Chlorine and thiophene in the target compound would produce distinct ¹H-NMR shifts (e.g., aromatic protons at δ 6.5–7.5) and a characteristic molecular ion in MS .
Biological Activity
Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is a synthetic compound that belongs to the carbamate class, characterized by its unique structural features, including a chlorothiophene moiety and a methoxyethyl group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClNO3S
- Molecular Weight : 249.72 g/mol
- CAS Number : 2034256-71-6
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, influencing various biochemical pathways relevant to disease processes.
Antimicrobial Properties
Studies have shown that this compound has efficacy against a range of microbial pathogens. The proposed mechanism includes:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for microbial metabolism.
- Membrane Disruption : It could disrupt microbial cell membranes, leading to cell death.
Anticancer Activity
This compound has been investigated for its potential in cancer therapy. Key findings include:
- Cell Proliferation Inhibition : Research indicates that the compound can inhibit the proliferation of various cancer cell lines.
- Apoptosis Induction : It may induce programmed cell death in cancer cells through specific signaling pathways.
The biological effects of this compound are attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in:
- Signal Transduction Pathways : Affecting cellular responses to growth factors and hormones.
- Gene Expression : Modulating the expression of genes involved in cell cycle regulation and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Study 2: Anticancer Potential
In a study published in Cancer Research, researchers investigated the anticancer effects of the compound on human breast cancer cells. The study found:
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound (10 µM) | 65 | 30 |
| Compound (50 µM) | 30 | 70 |
The results indicate that higher concentrations of the compound significantly reduced cell viability and increased apoptosis rates.
Q & A
Q. How can green chemistry principles be applied to improve synthetic sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
